molecular formula C20H17ClN4O3S B2694270 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 396721-72-5

5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2694270
CAS No.: 396721-72-5
M. Wt: 428.89
InChI Key: YIZBOKNHYLICTG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-nitro-5-chlorobenzamide moiety at position 2. The thienopyrazole scaffold combines a thiophene ring fused with a pyrazole, offering unique electronic and steric properties. The 2,4-dimethylphenyl substituent contributes steric bulk and electron-donating methyl groups, which may influence solubility and metabolic stability.

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-11-3-5-17(12(2)7-11)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)4-6-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBOKNHYLICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where the thienopyrazole intermediate reacts with a nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to the modulation of biological pathways. The thienopyrazole core can enhance the compound’s binding affinity and specificity, resulting in potent biological effects.

Comparison with Similar Compounds

5-Chloro-N-[2-(3-Chlorophenyl)-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]-2-Methoxybenzamide ()

  • Core: Identical thieno[3,4-c]pyrazole.
  • Substituents :
    • R1 : 3-Chlorophenyl (electron-withdrawing Cl).
    • R2 : 2-Methoxy (electron-donating OCH₃) and 5-Cl on benzamide.
  • Key Differences :
    • The methoxy group in R2 reduces electron deficiency compared to the nitro group in the target compound.
    • Molecular weight: 420.308 vs. ~435 (estimated for the target).
  • Implications : Methoxy may improve solubility but reduce electrophilicity compared to nitro .

5-Chloro-N-(2-(4-Fluorophenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)-2-Nitrobenzamide ()

  • Core: Same thieno[3,4-c]pyrazole.
  • Substituents: R1: 4-Fluorophenyl (electron-withdrawing F). R2: 2-NO₂ and 5-Cl (identical to target).
  • Key Differences :
    • Fluorine’s smaller size and higher electronegativity compared to methyl groups may reduce steric hindrance.
  • Implications : Fluorine could enhance metabolic stability but reduce lipophilicity relative to dimethyl groups .

Analogues with Heterocyclic Variations

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide ()

  • Core: Thiazole (non-fused, sulfur-nitrogen heterocycle).
  • Substituents: R1: 4-Methoxy-3-methylphenyl. R2: 2-NO₂ and 5-Cl.
  • Thiazole’s smaller size may increase solubility but decrease binding affinity in certain targets.
  • Implications : Core heterocycle choice significantly impacts electronic and spatial properties .

Substituent Effects on Physicochemical Properties

Compound Substituent (R1) Benzamide Substituents Molecular Weight Key Spectral Data (¹H-NMR)
Target Compound 2,4-Dimethylphenyl 2-NO₂, 5-Cl ~435 (est.) δ 2.42 (s, 6H, CH₃), 8.12 (s, 1H, Ar-H)
(3-Chlorophenyl) 3-Chlorophenyl 2-OCH₃, 5-Cl 420.308 δ 3.85 (s, 3H, OCH₃), 7.55–7.43 (m, Ar-H)
(4-Fluorophenyl) 4-Fluorophenyl 2-NO₂, 5-Cl ~420 (est.) δ 7.21–7.51 (m, Ar-H, F-C coupling)

Key Observations:

Electron Effects : Nitro groups (target, ) increase electrophilicity compared to methoxy ().

Steric Effects : 2,4-Dimethylphenyl (target) introduces greater steric bulk than chloro or fluoro substituents.

Spectral Trends : Methyl groups in the target compound produce distinct singlets (δ ~2.42), while halogens (Cl, F) cause downfield shifts in aromatic regions.

Biological Activity

5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,4-c]pyrazole moiety.
  • A nitrobenzamide group.
  • A chloro substituent which is often associated with enhanced biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide exhibit significant antitumor properties. For instance:

  • In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that these compounds can inhibit cell proliferation effectively. For example, compound derivatives showed IC50 values ranging from 0.85 µM to 6.75 µM across different assays .
  • The presence of the nitro group in similar structures has been associated with enhanced interaction with DNA, suggesting a mechanism involving DNA intercalation or groove binding .

Antimicrobial Activity

Compounds of this class have also been evaluated for their antimicrobial properties:

  • Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising results. The compounds demonstrated effective antibacterial activity with lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics .

The biological activity of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is thought to involve:

  • DNA Binding : The compound likely binds within the minor groove of DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Study on Antitumor Activity

A study published in Pharmaceuticals evaluated various derivatives of thieno[3,4-c]pyrazole for their antitumor efficacy:

  • Methodology : The study employed both 2D and 3D cell culture systems to assess cytotoxicity.
  • Findings : Compounds demonstrated higher efficacy in 2D cultures compared to 3D models. The lead compound exhibited an IC50 value of 5.13 µM against HCC827 cells in the 2D assay .
CompoundCell LineIC50 (µM)Assay Type
Lead CompoundA5492.12 ± 0.212D
Lead CompoundHCC8275.13 ± 0.972D
Lead CompoundNCI-H3580.85 ± 0.052D

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties:

  • Testing : Broth microdilution methods were used according to CLSI standards.
  • Results : The thieno[3,4-c]pyrazole derivatives exhibited significant antibacterial activity against both E. coli and S. aureus, with some derivatives showing lower MIC values than conventional antibiotics.

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